1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid
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Overview
Description
1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid is a complex organic compound that features a unique combination of pyrazolo and piperidine structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common method involves the palladium-catalyzed carbonylation of 4-chloropyrazolo[1,5-a]pyrazines at elevated pressure, followed by conversion via nitrile intermediates to the corresponding amidoximes and amidines . Cyclocondensation of the obtained amidoximes with trifluoroacetic anhydride or ethyl chloroformate and amidines with acetoacetate or ethyl ethoxymethylidenemalonate are used to synthesize new derivatives .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions could introduce a wide range of functional groups, such as halides, amines, or ethers.
Scientific Research Applications
1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo and piperidine derivatives, such as:
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- Piperidine-4-carboxylic acid derivatives
Uniqueness
1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid is unique due to its specific combination of cyclopropyl, pyrazolo, and piperidine structures. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C15H18N4O2 |
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Molecular Weight |
286.33 g/mol |
IUPAC Name |
1-(2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C15H18N4O2/c20-15(21)11-3-6-18(7-4-11)14-13-9-12(10-1-2-10)17-19(13)8-5-16-14/h5,8-11H,1-4,6-7H2,(H,20,21) |
InChI Key |
AYVHBHOKNCYSOV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN3C=CN=C(C3=C2)N4CCC(CC4)C(=O)O |
Origin of Product |
United States |
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